molecular formula C17H23NO3 B13385734 1,2-Dihydrogalanthamine

1,2-Dihydrogalanthamine

Cat. No.: B13385734
M. Wt: 289.4 g/mol
InChI Key: GJRMHIXYLGOZSE-UHFFFAOYSA-N
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Description

1,2-Dihydrogalanthamine is a minor alkaloid derived from the plant Lycoris radiata. It is a dihydro derivative of galanthamine, known for its role as an acetylcholinesterase inhibitor. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydrogalanthamine can be synthesized through the hydrogenation of galanthamine. The process involves the reduction of the double bond in the galanthamine molecule. The reaction typically employs hydrogen gas in the presence of a palladium or platinum catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrogalanthamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dihydrogalanthamine has several scientific research applications:

Mechanism of Action

1,2-Dihydrogalanthamine exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition increases the concentration of acetylcholine, enhancing cholinergic neurotransmission. Additionally, it acts as an allosteric modulator of nicotinic acetylcholine receptors, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a dihydro structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRMHIXYLGOZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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